molecular formula C8H11N3O B2875064 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2126159-46-2

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Cat. No.: B2875064
CAS No.: 2126159-46-2
M. Wt: 165.196
InChI Key: RWMJUQICRMLPEM-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is a heterocyclic compound with a molecular formula of C8H11N3O. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-one
  • 1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-one
  • 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methylamine

Uniqueness

1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine core, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMJUQICRMLPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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